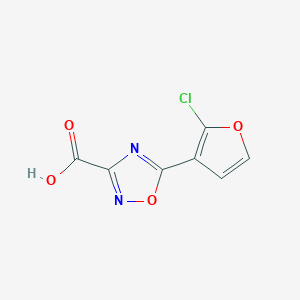
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both furan and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorofuran-3-carboxylic acid hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C7H3ClN2O4 |
|---|---|
Molekulargewicht |
214.56 g/mol |
IUPAC-Name |
5-(2-chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
InChI-Schlüssel |
LXJYHCKLDXMUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1C2=NC(=NO2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13309383.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)

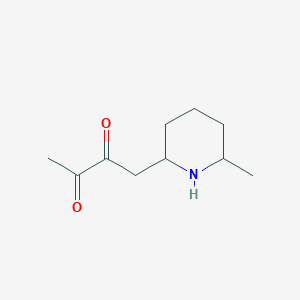
amine](/img/structure/B13309412.png)
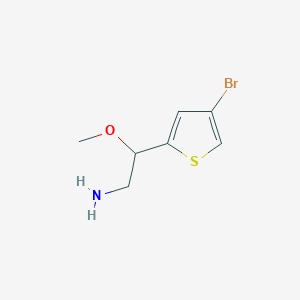
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
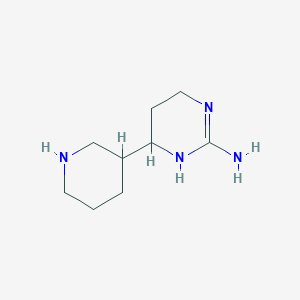
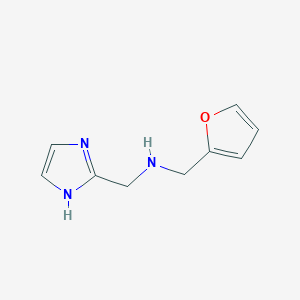
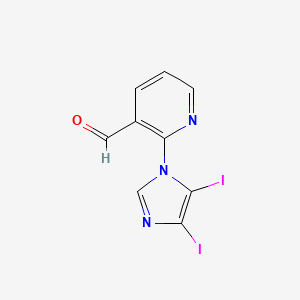

![N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide](/img/structure/B13309442.png)
![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
